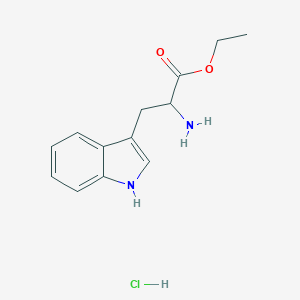

DL-Tryptophan ethyl ester hydrochloride

Übersicht

Beschreibung

DL-Tryptophan ethyl ester hydrochloride is a derivative of the amino acid tryptophan. It is commonly used in biochemical research and has applications in various fields including chemistry, biology, and medicine. The compound is known for its role in studying protein structures and functions due to its ability to mimic natural tryptophan residues in proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Tryptophan ethyl ester hydrochloride can be synthesized through the esterification of DL-tryptophan with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization and drying to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Tryptophan ethyl ester hydrochloride undergoes various chemical reactions including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield DL-tryptophan and ethanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water and a strong acid or base as a catalyst.

Substitution: Common reagents include nucleophiles such as amines or alcohols under appropriate reaction conditions.

Major Products:

Hydrolysis: DL-Tryptophan and ethanol.

Substitution: Various substituted tryptophan derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

DL-Tryptophan ethyl ester hydrochloride is primarily utilized in pharmaceutical formulations. Its applications include:

- Peptide Synthesis : It serves as a precursor in the synthesis of peptides due to its reactive ester group, facilitating the formation of peptide bonds during chemical reactions .

- Drug Delivery Systems : The compound has been studied for its ability to enhance the solubility and bioavailability of poorly soluble drugs when used in lipidic cubic phases . This property allows for controlled release mechanisms in drug formulations.

Case Study: Lipidic Cubic Phase

A study demonstrated that this compound could be incorporated into lipidic cubic phases, improving the release profile of water-soluble drugs while maintaining stability . This application is particularly beneficial for formulating medications that require precise dosing and controlled absorption rates.

Biochemical Research

In biochemical research, this compound is employed to investigate interactions with biological membranes and proteins:

- Membrane Protein Crystallization : Research indicates that tryptophan derivatives, including this compound, influence the crystallization of membrane proteins by interacting with lipid bilayers . This interaction is critical for understanding protein structure and function within cellular membranes.

- Fluorescence Studies : The compound has been used in fluorescence spectroscopy to study protein folding and dynamics, providing insights into how tryptophan's position affects protein behavior .

Case Study: Protein Interaction

A study highlighted the use of this compound in examining the partitioning behavior of tryptophan derivatives in lipid bilayers, revealing significant enthalpic interactions that are crucial for protein functionality .

Nutritional Applications

This compound also finds applications in nutrition, particularly in dietary supplements aimed at enhancing serotonin levels:

- Mood Enhancement : As a precursor to serotonin, it is investigated for its potential role in mood regulation and the treatment of conditions like depression and anxiety .

- Sleep Disorders : The compound's ability to increase serotonin levels suggests its use in managing sleep disorders, as serotonin is a precursor to melatonin, a hormone that regulates sleep cycles.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of DL-Tryptophan ethyl ester hydrochloride involves its interaction with biological molecules, particularly proteins. The compound can mimic natural tryptophan residues, allowing it to be incorporated into proteins during synthesis. This incorporation can affect protein folding, stability, and function. Additionally, the ester group can be hydrolyzed to release tryptophan, which can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- L-Tryptophan ethyl ester hydrochloride

- DL-Tryptophan methyl ester hydrochloride

- L-Tryptophan methyl ester hydrochloride

Comparison: DL-Tryptophan ethyl ester hydrochloride is unique due to its racemic mixture, containing both D- and L- forms of tryptophan. This allows it to be used in studies where the effects of both enantiomers are of interest. In contrast, L-tryptophan ethyl ester hydrochloride contains only the L-form, making it more specific for studies involving natural protein synthesis. The methyl ester derivatives differ in their ester group, which can affect their reactivity and solubility .

Biologische Aktivität

DL-Tryptophan ethyl ester hydrochloride (CAS No. 6519-67-1) is a derivative of the essential amino acid tryptophan, which plays a crucial role in various biological processes, including protein synthesis and neurotransmitter production. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular health and neurobiology.

- Molecular Formula : C₁₃H₁₆N₂O₂·HCl

- Molecular Weight : 268.74 g/mol

- Appearance : White to light yellow powder or crystals

Cardiovascular Effects

Research indicates that this compound exhibits significant effects on vascular smooth muscle. A study demonstrated that L-tryptophan ethyl ester (L-Wee) induces vasodilation in small mesenteric arteries by inhibiting voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells (VSMCs). This results in a rapid and transient decrease in mean arterial pressure (MAP) and heart rate (HR) when administered intravenously to male Sprague-Dawley rats . The vasodilatory effects are attributed to the endothelium-independent relaxation of resistance vessels, highlighting the compound's potential in managing hypertension.

| Parameter | L-Tryptophan Ethyl Ester | L-Tryptophan |

|---|---|---|

| MAP Reduction | Significant | Not significant |

| HR Reduction | Significant | Not significant |

| VOCC Inhibition IC50 | 12 µM | N/A |

Neurobiological Effects

DL-Tryptophan ethyl ester is also involved in neurotransmitter synthesis, particularly serotonin. As a precursor to serotonin, it may influence mood and behavior. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology, potentially aiding in the treatment of mood disorders .

Case Studies

- Vasodilation Mechanism Study

-

Tryptophan Derivatives Interaction with Membranes

- Objective : To explore how tryptophan derivatives interact with lipid bilayers.

- Findings : The study revealed that tryptophan and its derivatives, including DL-Tryptophan ethyl ester, exhibit specific partitioning behaviors that are crucial for their biological activity, influencing protein folding and function within membrane environments .

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYCVVSLYSXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6519-67-1, 2899-28-7 | |

| Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan ethyl ester hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan ethyl ester hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of DL-Tryptophan ethyl ester hydrochloride?

A1: this compound crystallizes in the triclinic system, belonging to the space group P1. [] Its unit cell dimensions are a=15.85 Å, b=8.73 Å, c=5.35 Å, with angles α=82.73°, β=88.51°, and γ=106.33°. [] The crystal structure reveals a double-layered arrangement of molecules linked by N-H···Cl hydrogen bonds around the center of symmetry. [] The indole ring plane within the molecule is oriented at an angle of 61.5° with respect to the carboxylate plane. []

Q2: Has this compound been used to synthesize novel antibiotics?

A2: Yes, research has explored the use of this compound as a substrate for enzymatic synthesis of novel β-lactam antibiotics. [] Specifically, it was reacted with 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA) in the presence of an ampicillin-synthesizing enzyme from Gluconobacter oxydans BCRC 10383. [] This reaction yielded novel compounds provisionally named TME-6-APA, TEE-6-APA, TME-7-ADCA, and TEE-7-ADCA. [] These compounds were then tested for their antibiotic activity against multi-drug resistant Pseudomonas aeruginosa BCRC 11864. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.